

# Commercial sources for purchasing CMF019 for research

Author: BenchChem Technical Support Team. Date: December 2025



# Commercial Sources and Research Protocols for CMF019

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for researchers interested in purchasing and utilizing **CMF019**, a potent and orally active small molecule agonist of the Apelin receptor (APJ) with G protein bias. **CMF019** is a valuable tool for investigating the therapeutic potential of targeting the apelin system in various chronic diseases, including pulmonary arterial hypertension.

## **Commercial Availability**

**CMF019** is available for research purposes from several commercial suppliers. Researchers should always verify the purity and quality of the compound from their chosen vendor.



| Supplier              | Catalog<br>Number | Purity         | Formulation  | CAS Number   |
|-----------------------|-------------------|----------------|--------------|--------------|
| MedchemExpres<br>s    | HY-103080         | >98%           | Solid powder | 1586787-08-7 |
| AOBIOUS               | AOB8242           | Not specified  | Solid powder | 1586787-08-7 |
| Probechem             | PC-38139          | >98% (by HPLC) | Solid powder | 1586787-08-7 |
| TargetMol             | T6529             | >98%           | Solid powder | 1586787-08-7 |
| MedKoo<br>Biosciences | 561078            | >98%           | Solid powder | 1586787-08-7 |

## **Quantitative Data Summary**

**CMF019** has been characterized across various in vitro and in vivo models. The following table summarizes key quantitative data from published research.



| Parameter                                 | Species     | Value                        | Reference |
|-------------------------------------------|-------------|------------------------------|-----------|
| pKi (APJ Receptor)                        | Human       | 8.58 ± 0.04                  | [1][2]    |
| Rat                                       | 8.49 ± 0.04 | [1][2]                       | _         |
| Mouse                                     | 8.71 ± 0.06 | [1][2]                       | _         |
| pD2 (Gαi Pathway)                         | -           | 10.00 ± 0.13                 | [1]       |
| pD2 (β-arrestin<br>Recruitment)           | -           | 6.65 ± 0.15                  | [1]       |
| pD2 (Receptor<br>Internalization)         | -           | 6.16 ± 0.21                  | [1]       |
| In Vitro Apoptosis<br>Rescue              | Human PAECs | 1 μΜ                         | [3]       |
| In Vivo Vasodilation<br>(Effective Dose)  | Rat         | 50 nmol & 500 nmol<br>(i.v.) | [3][4]    |
| In Vivo Cardiac<br>Contractility Increase | Rat         | 500 nmol (i.v.)              | [1][2]    |

## **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the signaling pathway of **CMF019** and a general workflow for an in vitro apoptosis assay.



Click to download full resolution via product page

Caption: G protein-biased signaling of CMF019 at the Apelin receptor.





Click to download full resolution via product page

Caption: Experimental workflow for in vitro endothelial cell apoptosis assay.



# Detailed Application Notes and Protocols Application Note 1: In Vitro Rescue of Endothelial Cell Apoptosis

Introduction: Endothelial cell apoptosis is a key pathological feature in the development of pulmonary arterial hypertension. **CMF019**, as a biased agonist of the apelin receptor, can be investigated for its protective effects against apoptosis in endothelial cells. This protocol is adapted from Read C, et al. Front Pharmacol. 2021.[3]

#### Materials:

- Human Pulmonary Artery Endothelial Cells (PAECs)
- Endothelial Growth Medium-2 (EGM-2)
- Endothelial Basal Medium-2 (EBM-2)
- Fetal Bovine Serum (FBS)
- CMF019
- Recombinant human Vascular Endothelial Growth Factor (rhVEGF) (positive control)
- Tumor Necrosis Factor α (TNFα)
- Cycloheximide (CHX)
- Phosphate Buffered Saline (PBS)
- Trypsin
- Annexin V-FITC Apoptosis Detection Kit
- Propidium Iodide (PI)
- 6-well tissue culture plates
- · Flow cytometer



#### Protocol:

- Cell Seeding:
  - Culture human PAECs in EGM-2 supplemented with 10% FBS.
  - Seed 200,000 cells per well in 6-well plates and allow them to adhere overnight.[5]
- Treatment:
  - The next day, wash the cells with PBS.
  - Replace the medium with EBM-2 containing 2% FBS.
  - Add CMF019 to the desired final concentrations (e.g., 1 μM and 10 μM) to the respective wells.[3]
  - Include a positive control well with rhVEGF (10 ng/mL) and a vehicle control well.
  - Incubate for 18 hours.[3][5]
- Apoptosis Induction:
  - $\circ$  To induce apoptosis, add TNF $\alpha$  (1.5 ng/mL) and CHX (20  $\mu$ g/mL) to all wells except for the negative control.[3]
  - Incubate for 5 hours.[3][5]
- Cell Staining and Flow Cytometry:
  - Wash the cells with PBS and detach them using trypsin.
  - Transfer the cells into flow cytometry tubes and wash with 1x binding buffer.
  - Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
  - Incubate for 15 minutes at room temperature in the dark.[3]



- Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.[3]
- Data Analysis:
  - Gate the cell populations to distinguish between healthy (Annexin V-/PI-), apoptotic
     (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
  - Quantify the percentage of cells in each gate to determine the effect of CMF019 on apoptosis.

# Application Note 2: In Vivo Assessment of Vasodilation in Rats

Introduction: **CMF019** has been shown to induce vasodilation in vivo. This protocol describes a method to assess the hemodynamic effects of **CMF019** in anesthetized rats, adapted from Read C, et al. Front Pharmacol. 2021.[3]

Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

#### Materials:

- Male Sprague-Dawley rats (250-300g)
- CMF019
- Saline
- Anesthetic (e.g., isoflurane)
- Pressure-volume catheter
- Femoral artery and jugular vein catheters
- Data acquisition system

#### Protocol:



#### Animal Preparation:

- Anesthetize the rat with isoflurane (3-5% for induction, 1.5-2.5% for maintenance).
- Cannulate the right external jugular vein for intravenous drug administration.
- Perform left ventricular catheterization with a pressure-volume catheter via the right carotid artery to measure cardiac parameters.
- Cannulate the femoral artery to measure peripheral artery pressure.

#### Drug Administration:

- Allow the animal to stabilize after surgery.
- Administer three successive intravenous bolus doses of CMF019 (e.g., 50, 500, and 5000 nmol in a volume of 0.5 mL) or saline as a control.[6]
- Administer doses at 10-minute intervals or once a stable baseline is re-established.[3][5]

#### Data Acquisition:

 Continuously record hemodynamic parameters, including left ventricular systolic pressure, cardiac output, and femoral artery pressure, throughout the experiment.

#### Data Analysis:

- Analyze the changes in femoral artery pressure and other cardiovascular parameters following each dose of CMF019 compared to the saline control.
- Calculate the dose-dependent effects of CMF019 on vasodilation. A significant decrease in femoral artery pressure indicates a vasodilatory effect.[3][4]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- 2. Cardiac action of the first G protein biased small molecule apelin agonist. [repository.cam.ac.uk]
- 3. The G Protein Biased Small Molecule Apelin Agonist CMF-019 is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo PMC [pmc.ncbi.nlm.nih.gov]
- 4. The G Protein Biased Small Molecule Apelin Agonist CMF-019 is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Commercial sources for purchasing CMF019 for research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606168#commercial-sources-for-purchasing-cmf019-for-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com